N-butyl-2-methylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
5448-58-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-butyl-2-methylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13-12(14)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
FVLWAEUVDNUECG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Mechanistic Principles and Kinetic Studies of Reactions Involving N Butyl 2 Methylbenzamide Analogues
Investigation of Radical Reaction Pathways
Radical reactions provide powerful methods for bond formation, often with selectivities that are complementary to traditional ionic reactions. The amide functional group in N-butyl-2-methylbenzamide analogues can play a significant role in directing and facilitating these radical processes.
Single-electron transfer (SET) is a key initiation step in many radical reactions, leading to the formation of radical ion intermediates. For benzamide (B126) analogues, SET can be induced photochemically or electrochemically to generate amidyl radicals. chinesechemsoc.org For example, the photochemical single-electron oxidation of an in situ formed amidyl anion can generate the N-centered radical needed to initiate further reactions. chinesechemsoc.org In metallaphotoredox systems, it has been proposed that an excited photocatalyst can engage in SET with a Ni(II)-benzamide complex to generate a reactive Ni(I) species, or alternatively, SET can occur between a Pd(II) intermediate and a photoexcited iridium species to generate a reactive Pd(III) intermediate. acs.orgnih.gov These SET events are crucial for initiating catalytic cycles that enable C-H functionalization. The electronic nature of the substituents on the benzamide ring can influence the efficiency of these SET processes.
Hydrogen Atom Transfer (HAT) is a concerted process involving the transfer of a proton and an electron, and it represents a major strategy for the functionalization of otherwise inert C–H bonds. rsc.orgacs.org In analogues of this compound, the amide group can facilitate intramolecular HAT. For instance, an amidyl radical, generated via SET, can undergo a 1,5-HAT, where a hydrogen atom is abstracted from a carbon atom five positions away, typically on an N-alkyl chain. chinesechemsoc.orgrsc.org This process generates a carbon-centered radical at a specific position, which can then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds. chinesechemsoc.orgsioc-journal.cn While 1,5-HAT is common due to its favorable six-membered ring transition state, rarer 1,2-HAT processes have also been observed. nih.gov The regioselectivity of HAT is largely determined by the bond dissociation energies (BDEs) of the available C-H bonds and the geometric accessibility of the transition state. chinesechemsoc.orgacs.org
| HAT Process | Typical Substrate Feature | Resulting Intermediate | Subsequent Reaction |
| 1,5-HAT | N-alkyl benzamide | δ-Carbon radical | Cyclization, Giese addition chinesechemsoc.org |
| 1,2-HAT | N-alkyl N-aryloxy amide | α-Amino radical | Coupling with radical acceptors nih.gov |
Anionic and Organometallic Intermediates in Benzamide Derivatization (e.g., o,N-dilithioamide formation with n-butyllithium)
The treatment of N-substituted benzamide analogues with strong organolithium bases like n-butyllithium can generate potent nucleophilic intermediates. wikipedia.org When an N-alkylbenzamide is treated with two equivalents of n-butyllithium, a sequential deprotonation occurs. The first equivalent abstracts the acidic proton from the amide nitrogen, and the second equivalent, guided by the newly formed lithium amide, removes a proton from the ortho position of the aromatic ring. researchgate.netorganic-chemistry.orgcdnsciencepub.com This process, known as directed ortho-lithiation (DoM), results in the formation of a highly reactive o,N-dilithioamide intermediate. researchgate.net This species serves as a powerful synthon, reacting with various electrophiles—such as ketones, aldehydes, or nitriles—to introduce substituents specifically at the ortho position. researchgate.netcdnsciencepub.com This methodology is a cornerstone for the synthesis of highly substituted aromatic compounds. It is important to note that for this compound itself, this specific ortho-lithiation is blocked by the presence of the methyl group. However, the principle is fundamental to the reactivity of its unmethylated analogues. cdnsciencepub.com
Catalytic Cycle Elucidation and Reaction Optimization
Transition metal catalysis is a pillar of modern organic synthesis, enabling a wide range of transformations on benzamide substrates. Understanding the intricate details of the catalytic cycles is paramount for optimizing reaction conditions and expanding their scope.
Transition metals such as palladium, rhodium, and copper are frequently used to catalyze the functionalization of benzamides. researchgate.netnih.gov A common mechanism involves the amide group acting as a directing group to facilitate ortho-C–H activation. nih.govnih.gov In a typical palladium-catalyzed cycle, the Pd(II) catalyst coordinates to the amide oxygen, leading to the formation of a cyclometalated intermediate (a palladacycle) through a concerted metalation-deprotonation (CMD) step. nih.govbeilstein-journals.orgacs.org This palladacycle can then react with a coupling partner. The cycle often proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. nih.govmdpi.com For instance, after formation of the palladacycle, oxidative addition of a reagent can form a Pd(IV) species, which then undergoes reductive elimination to yield the final product and regenerate the active Pd(II) catalyst. nih.govrsc.org Similarly, rhodium(III) catalysts can engage in analogous C-H activation/annulation cascades with alkynes, often involving a Rh(III)/Rh(I) cycle. researchgate.netsnnu.edu.cn
| Catalyst System | Key Intermediate | Common Coupling Partner | Proposed Catalytic Cycle |
| Palladium(II) | Palladacycle | Aryl Halides, Alkenes, Alkynes | Pd(II)/Pd(IV) or Pd(II)/Pd(0) nih.gov |
| Rhodium(III) | Rhodacycle | Alkynes, Alkenes | Rh(III)/Rh(I) snnu.edu.cn |
| Copper(II) | N/A | Nitrogen Nucleophiles | Oxidative C-N coupling nih.gov |
Ligands coordinated to the transition metal center are not mere spectators; they play a decisive role in controlling the catalyst's activity, selectivity, and stability. snnu.edu.cn The choice of ligand can profoundly impact the outcome of benzamide transformations. nih.gov For instance, in palladium-catalyzed C-H activation, bulky, electron-rich phosphine (B1218219) ligands can facilitate the crucial reductive elimination step and stabilize the catalyst. rsc.orgrsc.org The "bite angle" of bidentate phosphine ligands like DPPP and Xantphos also influences the geometry and reactivity of the metal complex. rsc.org In enantioselective reactions, chiral ligands, such as those derived from BINOL or TADDOL, are employed to create a chiral environment around the metal, enabling the formation of one enantiomer of the product over the other. snnu.edu.cn Furthermore, mono-N-protected amino acids (MPAA) have been developed as effective ligands for some rhodium and ruthenium-catalyzed reactions, demonstrating that even relatively simple chiral molecules can exert significant control over the catalytic process. researchgate.netsnnu.edu.cn The interplay between the steric and electronic properties of both the ligand and the benzamide substrate is critical for achieving high efficiency and selectivity in these advanced catalytic systems. nih.gov
Kinetic Isotope Effect (KIE) Studies and Reaction Rate Analysis
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating the mechanisms of chemical reactions. nih.govwikipedia.org It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The ratio of the rate constants for the reaction with the light isotope (kL) to that with the heavy isotope (kH) provides valuable insights into the rate-determining step and the nature of the transition state. wikipedia.org In the context of reactions involving analogues of this compound, KIE studies have been instrumental in understanding various transformations, including C-H bond activation and functionalization.
Detailed research findings from studies on benzamide analogues reveal the utility of KIE in mechanistic investigations. For instance, in the context of C-H activation, a primary KIE (typically kH/kD > 2) is often indicative of the C-H bond being broken in the rate-determining step of the reaction. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not the rate-limiting event. acs.org
Several studies on reactions involving benzamide analogues have utilized KIE to probe their mechanisms. These investigations provide a framework for understanding the potential reactivity and mechanistic pathways for this compound.
Detailed Research Findings:
Iridium-Catalyzed Halogenation: In a study on the Cp*Ir(III)-catalyzed ortho-halogenation of N,N-diisopropylbenzamides, a kinetic isotope effect of 2.5 was observed. rsc.org This significant KIE value suggests that the C-H bond activation step is indeed the rate-determining step in this particular catalytic cycle. rsc.org
Palladium-Catalyzed Alkylation: In the palladium-catalyzed ortho-C–H alkylation of N-quinolyl benzamides, KIE studies indicated that the C-H palladation is not the rate-limiting step. acs.org This finding suggests that a subsequent step in the catalytic cycle, such as reductive elimination, is likely the slower, rate-determining process. acs.org
Cobalt-Catalyzed Annulation: For the enantioselective cobalt(III)-catalyzed [4 + 1] annulation of benzamides with cyclopropenes, competitive studies between a standard benzamide and its deuterated version resulted in lower KIE values (kH/kD = 1.3–1.5). acs.org This suggests that the C-H activation of the benzamide may not be the sole turnover-limiting step in the annulation process. acs.org
These findings highlight the nuanced information that can be gleaned from KIE studies. The magnitude of the KIE can vary depending on the specific reaction, the catalyst, and the nature of the benzamide analogue.
Interactive Data Tables:
The following tables summarize the kinetic isotope effect data from various studies on benzamide analogues.
Table 1: Kinetic Isotope Effect in Iridium-Catalyzed Halogenation of Benzamide Analogues
| Reaction | Catalyst System | KIE (kH/kD) | Implication | Reference |
| Ortho-Halogenation of N,N-diisopropylbenzamide | [Cp*IrCl2]2 | 2.5 | C-H bond activation is rate-determining. | rsc.org |
Table 2: Kinetic Isotope Effect in Rhodium-Catalyzed Annulation of Benzamide Analogues
| Experiment Type | Reactants | Catalyst System | KIE (kH/kD) | Implication | Reference |
| Competition Experiment | Boc-protected benzamide vs. deuterated analogue | [CpRhCl2]2 | 1.44 | C-H bond cleavage is involved in the rate-determining step. | mdpi.com |
| Parallel Experiment | Boc-protected benzamide and deuterated analogue (separate reactions) | [CpRhCl2]2 | 1.24 | Consistent with C-H bond cleavage involvement in the rate-determining step. | mdpi.com |
Table 3: Kinetic Isotope Effect in Palladium and Cobalt-Catalyzed Reactions of Benzamide Analogues
| Reaction | Catalyst System | KIE (kH/kD) | Implication | Reference |
| Ortho-C–H Alkylation of N-quinolyl benzamide | Pd(OAc)2 | Not significant | C-H palladation is not the rate-limiting step. | acs.org |
| [4 + 1] Annulation of Benzamide with Cyclopropene | Co(III) complex | 1.3 - 1.5 | C-H activation may not be the sole turnover-limiting step. | acs.org |
These kinetic studies on analogues provide a crucial foundation for predicting and understanding the mechanistic details of reactions that could involve this compound. The specific substitution pattern and the nature of the N-alkyl group can influence the reaction rates and the precise nature of the transition states, making such comparative data invaluable.
Computational and Theoretical Investigations of Benzamide Molecular Systems
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the molecular properties of benzamides. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. DFT, with its balance of accuracy and computational cost, is widely used for a variety of calculations on medium to large-sized molecules like N-butyl-2-methylbenzamide. Ab initio methods, while computationally more intensive, can offer even higher accuracy for specific properties.
These calculations are instrumental in understanding the fundamental aspects of a molecule's behavior. For instance, they can predict the most stable three-dimensional arrangement of atoms (geometry optimization), the distribution of electrons within the molecule, and the energies of molecular orbitals. Such information is crucial for predicting how the molecule will interact with other molecules and with electromagnetic radiation.
The biological activity and physical properties of benzamides are intrinsically linked to their three-dimensional shape and conformational flexibility. Conformational analysis, therefore, is a critical aspect of their computational study. A key conformational feature in N-substituted benzamides is the rotation around the C(sp²)—C(aryl) and C(sp²)—N bonds.
A pertinent example is the study of N-methylbenzamide (NMB), a simpler analog of this compound. The rotational barrier around the C(sp²)—C(aryl) bond in NMB has been investigated using both DFT and Møller–Plesset perturbation theory (MP2). acs.orgacs.org These studies reveal a potential energy surface with a minimum energy conformation where the amide plane is twisted relative to the phenyl ring. The barrier to rotation is influenced by a delicate balance between the steric hindrance of the substituents and the electronic effects of π-conjugation between the amide and the aromatic ring. acs.org
Calculations have shown that the potential energy surface for the C(sp²)—C(aryl) bond rotation in NMB has two key barriers. acs.org The lower barrier occurs when the amide group is coplanar with the phenyl ring, and a higher barrier exists at a dihedral angle of 90°. acs.org The calculated barrier heights are in the range of 2.8–2.9 kcal/mol at 90° and around 0.3-0.5 kcal/mol at 0° depending on the level of theory used. acs.org This detailed understanding of the rotational energetics in a model system like NMB provides a strong foundation for predicting the conformational preferences of more complex derivatives like this compound, where additional steric bulk from the butyl group and the ortho-methyl group would be expected to influence these rotational barriers.
Table 1: Calculated Rotational Barriers for C(sp²)—C(aryl) Bond in N-Methylbenzamide acs.org
| Level of Theory | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) |
| BLYP/DZVP2/A2 | 0.28 | 2.80 |
| MP2/aug-cc-pVTZ | 0.48 | 2.80 |
| SVWN/DZVP2/A2 | 0.02 | Not reported |
| MP2/DZVP | 0.98 | Not reported |
This table presents data for N-methylbenzamide as a representative example.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a simplified yet powerful model for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For benzamide (B126) derivatives, DFT calculations are routinely used to determine the energies and spatial distributions of the HOMO and LUMO. sci-hub.senih.gov In a typical benzamide, the HOMO is often localized on the benzene (B151609) ring and the amide nitrogen, reflecting the electron-donating character of these moieties. The LUMO, conversely, is frequently distributed over the carbonyl group and the aromatic ring, indicating these as the primary sites for accepting electrons.
In a study of various N-substituted benzamides, the introduction of different groups on the nitrogen atom was shown to significantly alter the HOMO and LUMO energy levels. sci-hub.se For instance, increasing the electron-donating ability of the N-substituent generally leads to a higher HOMO energy, making the molecule a better electron donor. sci-hub.se The HOMO-LUMO energy gap is also a critical parameter obtained from these analyses. A smaller gap suggests that the molecule can be more easily excited, which can correlate with higher reactivity and specific spectroscopic properties. researchgate.net For this compound, the presence of the electron-donating butyl and methyl groups would be expected to raise the HOMO energy compared to unsubstituted benzamide.
Table 2: Representative Frontier Molecular Orbital Energies for Benzamide Derivatives sci-hub.se
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzamide (Reference) | -6.724 | -1.071 | 5.653 |
| N-benzhydryl benzamide | -6.44 | -1.06 | 5.38 |
| N,N-diphenethyl benzamide | -6.22 | -0.77 | 5.45 |
| N,N-dihexyl benzamide | -6.21 | -0.72 | 5.49 |
This table presents data for various benzamide derivatives to illustrate the concepts of FMO analysis.
Computational chemistry provides an invaluable tool for the simulation and interpretation of various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies and electronic transition energies, researchers can assign spectral features observed in experiments and gain a deeper understanding of the underlying molecular motions and electronic excitations.
Vibrational spectra of benzamides have been extensively studied using DFT methods. nih.govaip.org These calculations can predict the frequencies and intensities of the fundamental vibrational modes of the molecule. Each mode corresponds to a specific type of atomic motion, such as the stretching of the C=O bond, the N-H bond, or the C-N bond, as well as various bending and torsional motions. The calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and to understand how factors like hydrogen bonding and solvent effects influence the vibrational frequencies. nih.gov For this compound, specific vibrational modes associated with the butyl and methyl groups would be present in addition to the characteristic benzamide vibrations.
Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for simulating UV-Visible absorption spectra. nih.govaip.org These calculations provide information about the energies of electronic transitions from the ground state to various excited states. The simulated spectrum can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. aip.org The analysis of the molecular orbitals involved in these transitions reveals their nature, for example, whether they are π→π* or n→π* transitions. aip.org This information is crucial for understanding the photophysical properties of the molecule.
Table 3: Representative Calculated Vibrational Frequencies for a Benzamide Analog (3,4-dimethylbenzamide) nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch | 3450 |
| C-H stretch (aromatic) | 3050-3100 |
| C=O stretch | 1680 |
| C-N stretch | 1350 |
| Ring vibrations | 1400-1600 |
This table presents representative data for a substituted benzamide to illustrate the output of vibrational frequency calculations.
Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving benzamides. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures and energies of any intermediates and transition states. This provides a detailed, atomistic view of how the reaction proceeds.
For the functionalization of benzamides, such as the C-H activation at the ortho-position or reactions at the amide nitrogen, computational studies can reveal the role of catalysts, the nature of the key bond-forming and bond-breaking steps, and the factors that control the reaction's selectivity. For example, in transition metal-catalyzed reactions, DFT calculations can model the entire catalytic cycle, from the initial coordination of the benzamide to the catalyst, through oxidative addition and reductive elimination steps, to the final product release. rsc.orgrsc.org
A study on the visible-light-induced dual catalysis for the functionalization of the N-α C(sp³)–H bond in N-alkyl benzamides utilized DFT calculations to investigate the critical steps of the proposed reaction mechanism. rsc.orgrsc.org These calculations helped to rationalize the observed reactivity and to support a synergistic photo- and organocatalytic reaction process. rsc.org By calculating the energy barriers for different possible pathways, researchers can predict which reaction is more likely to occur under a given set of conditions. rsc.org For this compound, modeling could be used to explore reactions such as ortho-lithiation or directed C-H functionalization, taking into account the electronic and steric influence of the butyl and methyl substituents.
Prediction of Reactivity and Regioselectivity in Benzamide Functionalization
One of the key applications of computational chemistry in the study of benzamides is the prediction of their reactivity and the regioselectivity of their functionalization reactions. By analyzing the electronic structure and various reactivity descriptors derived from quantum chemical calculations, it is possible to identify the most reactive sites in the molecule.
Molecular Electrostatic Potential (MEP) maps are a particularly useful tool for this purpose. The MEP surface visually represents the charge distribution within a molecule, with regions of negative potential (typically colored red) indicating areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a benzamide, the oxygen atom of the carbonyl group is typically a site of high negative potential, making it a strong hydrogen bond acceptor and a site for electrophilic interaction.
Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. dergipark.org.tr Furthermore, local reactivity descriptors, like the Fukui functions, can be used to predict which specific atoms within the molecule are most likely to participate in a reaction. For this compound, the presence of the ortho-methyl group can sterically hinder reactions at the adjacent ring position while also electronically influencing the reactivity of the entire aromatic system. Computational analysis can help to disentangle these competing effects and predict the most likely site for functionalization, for example, in electrophilic aromatic substitution reactions. These predictive capabilities are invaluable for designing new synthetic routes and for understanding the behavior of benzamides in complex chemical environments. acs.org
Applications of N Butyl 2 Methylbenzamide and Its Derivatives As Chemical Building Blocks and Reagents
Utilization in Complex Organic Molecule Synthesis
The benzamide (B126) moiety is a foundational structure in the synthesis of more elaborate organic molecules. Derivatives of N-butyl-2-methylbenzamide, in particular, have been employed in strategic synthetic routes that leverage the amide group to facilitate specific bond formations and rearrangements, leading to valuable chemical entities.
Derivatives of N-butylbenzamide are instrumental in synthesizing several classes of heterocyclic compounds. The N-butylamide group has been shown to effectively promote the semanticscholar.orgacs.org-Wittig rearrangement of substituted aryl benzyl (B1604629) ethers. nih.gov In the case of 2-benzyloxy-N-butylbenzamides, the products derived from this rearrangement undergo a subsequent cyclization, losing butylamine (B146782), to form 3-arylphthalides. nih.gov This process can be accelerated with the use of an acid catalyst like p-toluenesulfonic acid. nih.gov
This synthetic strategy has been successfully applied to the total synthesis of natural products. Furthermore, a modification of this route, involving the direct oxidation of the diarylmethanol intermediates from the Wittig rearrangement, provides an efficient pathway to 3-aryl-3-hydroxyisoindolinones, which can then be converted to 3-aryl-3-benzyloxyisoindolinone anticancer agents. nih.gov The N-butylamide functional group is crucial for the initial rearrangement step that enables the formation of these complex heterocyclic systems.
Table 1: Synthesis of Heterocyclic Compounds via Wittig Rearrangement of a N-Butylbenzamide Derivative This table summarizes a key reaction step in the synthesis of a phthalide (B148349) precursor, as detailed in the referenced literature.
| Reactant | Reagent | Product | Conditions | Yield | Ref |
|---|---|---|---|---|---|
| N-Butyl-2-benzyloxy-N-butylbenzamide derivative | n-Butyllithium | Diarylmethanol intermediate | THF, -78 °C to rt | Not specified | nih.gov |
| Diarylmethanol intermediate | p-Toluenesulfonic acid | 3-Arylphthalide | Heat | Not specified | nih.gov |
Vicinal diamines are a critical structural motif in many biologically active molecules and chiral ligands used in asymmetric catalysis. nih.govrsc.org Methodologies for their synthesis often involve the hydroamination of allylic amines or the ring-opening of aziridines. nih.govorganic-chemistry.org While these are powerful general strategies for accessing 1,2-diamines, the direct utilization of this compound as a key building block for the formation of vicinal diamine frameworks is not prominently documented in the reviewed scientific literature.
Role in Ligand Design for Coordination Chemistry
The design of ligands is central to the development of coordination compounds and metal complexes with specific catalytic, electronic, or material properties. The benzamide structure provides a versatile platform for creating ligands due to its inherent coordinating atoms and the potential for synthetic modification.
The benzamide molecule contains two potential sites for coordination to a metal center: the carbonyl oxygen and the amide nitrogen. semanticscholar.org This dual-coordination capability makes the benzamide scaffold a valuable component in the design of ligands for transition metal complexes. semanticscholar.orgsapub.orgjetir.org By incorporating the benzamide structure into a larger molecular framework, chemists can create polydentate ligands that form stable complexes with a variety of metals. nih.gov The specific substituents on the aromatic ring and the amide nitrogen can be altered to fine-tune the properties of the resulting metal complex.
The electronic and steric properties of a ligand are critical factors that dictate the behavior of its corresponding metal complex. rsc.orgnih.gov In the context of this compound, the substituents on the benzamide core play a defining role.
Steric Properties: The N-butyl group provides significant steric bulk near the coordination site. This bulk can influence the coordination geometry of the metal center, control access of substrates to the metal in a catalytic cycle, and enhance the stability of the complex by preventing unwanted side reactions. nih.gov
Electronic Properties: The 2-methyl group on the benzene (B151609) ring is an electron-donating group. libretexts.org This has two primary effects. First, it increases the electron density on the aromatic ring, which can influence the electronic properties of the metal center it coordinates to. Second, as an ortho, para-directing group, it influences the regioselectivity of any further electrophilic aromatic substitution reactions on the ligand scaffold, allowing for precise synthetic modifications. masterorganicchemistry.commasterorganicchemistry.com The interplay of these substituent effects allows for the rational design of benzamide-derived ligands with tailored properties for specific applications in catalysis or materials science. acs.orgrsc.org
Application as Components in Catalytic Systems and Reaction Promoters
While not typically a catalyst itself, the this compound structure, and specifically the N-substituted amide group, can serve as a crucial component within a catalytic system, often by acting as a directing group. The amide functionality can also promote specific chemical reactions. nih.gov
The amide group is a well-established directing group in metal-catalyzed C-H activation and functionalization reactions. The oxygen atom of the amide can coordinate to a transition metal catalyst, positioning it in close proximity to the ortho C-H bond on the benzene ring. In this compound, one ortho position is occupied by the methyl group, meaning such directed catalysis would selectively functionalize the C-H bond at the C6 position. This directing group ability makes the benzamide moiety a powerful tool for achieving high regioselectivity in the synthesis of complex substituted aromatic compounds.
Furthermore, the N-butylamide group has been shown to act as a promoter for rearrangements. In the synthesis of phthalides, the amide group is essential for facilitating the initial semanticscholar.orgacs.org-Wittig rearrangement, which is the key bond-forming step in the sequence. nih.gov In this role, the amide is not a catalyst that is regenerated but a functional group that promotes a specific, desired transformation before being eliminated in a subsequent cyclization step. nih.gov
Precursors for Advanced Organic Materials
This compound and its derivatives represent a versatile class of molecules that can serve as foundational building blocks, or monomers, for the synthesis of a variety of advanced organic materials. Their chemical utility stems from the reactivity of the benzamide core, which can be strategically modified to facilitate polymerization or incorporation into larger, functional molecular systems. The n-butyl and 2-methyl groups also play a crucial role in influencing the solubility and processing characteristics of the resulting materials, a critical aspect for their application.
The primary chemical role of this compound derivatives in this context is to act as monomers in polycondensation reactions. Through chemical modification to introduce additional reactive functional groups, these molecules can be polymerized to form high-performance polymers such as polyamides and poly(amide-imide)s. These materials are known for their thermal stability and mechanical strength.
Furthermore, derivatives of this compound can be designed to possess specific electronic or optical properties, enabling their use as precursors for functional organic materials like liquid crystals or specialized dyes. In these applications, the benzamide moiety provides a rigid structural component that can be further functionalized to induce self-assembly or to tune the electronic characteristics of the final material.
Role in Polymer Synthesis
The transformation of this compound into a monomer for high-performance polymers requires the introduction of at least one additional reactive group to enable polycondensation. For instance, the creation of a diamine or a dicarboxylic acid derivative of this compound would allow it to be polymerized with appropriate comonomers.
In a hypothetical scenario, a diamino derivative of this compound could be synthesized. This monomer could then undergo a polycondensation reaction with a dicarboxylic acid chloride, such as terephthaloyl chloride, to yield a polyamide. The N-butyl and 2-methyl groups would act as pendant groups on the polymer backbone, disrupting chain packing and thereby enhancing the solubility of the resulting polyamide in organic solvents. This improved processability is a significant advantage in the fabrication of films and fibers from high-performance polymers.
Similarly, a dicarboxylic acid derivative of this compound could be reacted with a diamine to form a polyamide. The specific functionalities and the positions at which they are introduced onto the benzamide ring would dictate the architecture and properties of the final polymer.
| Derivative | Comonomer | Polymer Type | Chemical Role of Benzamide Derivative |
| Diamino-N-butyl-2-methylbenzamide | Terephthaloyl chloride | Polyamide | A-A monomer in polycondensation |
| Dicarboxy-N-butyl-2-methylbenzamide | 4,4'-Oxydianiline | Polyamide | B-B monomer in polycondensation |
| Amino-carboxy-N-butyl-2-methylbenzamide | Self-condensation | Polyamide | A-B monomer in polycondensation |
This table presents hypothetical examples of this compound derivatives as precursors in polymer synthesis.
Precursors to Functional Organic Materials
The rigid structure of the benzamide core makes this compound derivatives suitable candidates for the synthesis of liquid crystals. By attaching mesogenic (liquid crystal-forming) units to the benzamide structure, it is possible to create molecules that exhibit liquid crystalline phases. The N-butyl group can act as a flexible tail, which is a common feature in liquid crystal molecules that helps to promote the formation of mesophases.
In the realm of functional dyes, derivatives of this compound could be designed to have extended π-conjugated systems. By introducing electron-donating and electron-withdrawing groups at strategic positions on the aromatic ring, the absorption and emission properties of the molecule can be tuned. The benzamide moiety can serve as a scaffold to which these chromophoric and auxochromic groups are attached.
| Derivative | Target Material Class | Chemical Role of Benzamide Derivative |
| N-butyl-2-methyl-4-(4'-alkoxybenzoyloxy)benzamide | Liquid Crystals | Core structural unit providing rigidity |
| N-butyl-2-methyl-4-(donor)-5-(acceptor)benzamide | Functional Dyes | π-conjugated scaffold |
This table provides hypothetical examples of this compound derivatives as precursors for functional organic materials.
Advanced Spectroscopic and Diffraction Techniques for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For N-butyl-2-methylbenzamide, ¹H and ¹³C NMR provide unambiguous evidence for its structure.
In ¹H NMR, the chemical shift of a proton is indicative of its local electronic environment. The spectrum of this compound would display distinct signals corresponding to the protons of the butyl chain, the aromatic ring, the amide N-H, and the methyl group. The butyl group protons appear as a series of multiplets in the upfield region, while the aromatic protons are observed further downfield. The amide proton typically presents as a broad signal, and the methyl protons on the ring appear as a singlet.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, with the carbonyl carbon being the most deshielded and appearing significantly downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~168-172 |
| Aromatic C (quaternary) | - | ~135-140 |
| Aromatic C-H | ~7.2-7.8 | ~125-132 |
| Amide N-H | ~5.8-6.5 (broad) | - |
| N-CH₂ | ~3.3-3.5 | ~40 |
| CH₂ (butyl) | ~1.5-1.7 | ~31 |
| CH₂ (butyl) | ~1.3-1.5 | ~20 |
| CH₃ (butyl) | ~0.9-1.0 | ~14 |
| Ar-CH₃ | ~2.3-2.5 | ~18-22 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₇NO), the molecular weight is 191.27 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.
The fragmentation of amides is well-characterized. Common fragmentation pathways for this compound would include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond. A prominent peak is often observed for the 2-methylbenzoyl cation. The butyl chain can also fragment, typically through the loss of alkyl radicals. libretexts.org
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 191 | [C₁₂H₁₇NO]⁺• | Molecular Ion |
| 134 | [C₈H₈NO]⁺ | Loss of C₄H₉ (butyl radical) |
| 119 | [C₈H₇O]⁺ | 2-methylbenzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of 2-methylphenyl group) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mit.edu Single-crystal XRD can provide precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Powder XRD (PXRD) is used to analyze the bulk crystalline form of a sample. americanpharmaceuticalreview.com
For this compound, a single-crystal structure would elucidate the planarity of the amide group and the orientation of the butyl and 2-methylphenyl substituents. A key structural feature in the solid state for secondary amides is the formation of intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These N-H···O interactions often lead to the formation of infinite chains or tapes within the crystal lattice, significantly influencing the material's physical properties. The presence of the methyl group at the ortho position may introduce steric effects that influence the dihedral angle between the aromatic ring and the amide plane. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tanta.edu.eg For a molecule to be IR active, a specific vibration must result in a change in the molecule's dipole moment. uwimona.edu.jm The IR spectrum of this compound is dominated by characteristic absorptions of the amide group.
The key vibrational bands are:
N-H Stretch: A strong, sharp band typically appears around 3300 cm⁻¹, corresponding to the stretching of the N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methyl groups appear just below 3000 cm⁻¹.
Amide I Band (C=O Stretch): This is one of the most intense and useful bands in the spectrum, appearing in the range of 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding; stronger hydrogen bonding shifts the peak to a lower wavenumber.
Amide II Band (N-H Bend and C-N Stretch): This band, found between 1520-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | ~3030-3100 | Medium |
| Aliphatic C-H Stretch | ~2850-2960 | Strong |
| Amide I (C=O Stretch) | ~1640-1670 | Very Strong |
| Amide II (N-H Bend, C-N Stretch) | ~1530-1560 | Strong |
| Aromatic C=C Bending | ~1450-1600 | Medium-Weak |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. shu.ac.uk The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. tanta.edu.eg
The chromophore in this compound is the 2-methylbenzamide moiety. The primary electronic transitions observed for this system are π → π* and n → π*. youtube.com
π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are associated with the aromatic ring and the carbonyl double bond. These transitions for benzamides typically occur at shorter wavelengths, often below 250 nm.
n → π Transitions:* This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the oxygen atom's lone pair) to a π* anti-bonding orbital of the carbonyl group. uomustansiriyah.edu.iq This transition occurs at a longer wavelength than the π → π* transitions, usually in the 270-300 nm range, but is often much weaker. shu.ac.uk
The solvent can influence the position of these absorption maxima. Increasing solvent polarity typically causes a blue shift (to shorter wavelength) for n → π* transitions and a red shift (to longer wavelength) for π → π* transitions. shu.ac.uk
Current Challenges and Future Research Perspectives in Benzamide Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The traditional synthesis of N-alkylbenzamides often involves the use of stoichiometric activating agents and harsh reaction conditions, leading to significant waste generation and poor atom economy. The development of greener synthetic routes is a paramount challenge in contemporary organic chemistry. For a molecule like N-butyl-2-methylbenzamide, several sustainable and atom-economical strategies can be envisaged, drawing from recent advancements in amide bond formation.
One promising approach is the direct amidation of 2-methylbenzoic acid with n-butylamine. This method, which ideally generates water as the sole byproduct, aligns with the principles of green chemistry. However, the direct condensation of carboxylic acids and amines is a thermodynamically challenging process that typically requires high temperatures. Research efforts are focused on developing catalysts that can facilitate this transformation under milder conditions. While specific catalysts for the synthesis of this compound have not been reported, various catalytic systems, including those based on boron, zirconium, and iron, have shown promise for the direct amidation of other benzamides. diva-portal.org
Thermo-mechanochemistry presents another innovative and sustainable approach. The simultaneous application of mechanical and thermal energy can drive the direct and quantitative conversion of carboxylic acids and amines to amides without the need for solvents or activating agents. chemrxiv.orgresearchgate.net This technique has been successfully applied to the synthesis of N-(p-tolyl)benzamide and could potentially be adapted for the synthesis of this compound.
Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound
| Methodology | Advantages | Potential Challenges for this compound |
| Direct Catalytic Amidation | High atom economy (water as byproduct) | Requires development of a specific and efficient catalyst. |
| Oxaziridine (B8769555) Rearrangement | Mild reaction conditions, use of water as a solvent. | The specific synthesis of the required oxaziridine precursor would need to be optimized. |
| Thermo-mechanochemistry | Solvent-free, high yields, no activating agents. | Optimization of reaction conditions (temperature, milling frequency) would be necessary. |
Exploration of Novel Reactivity and Unconventional Transformations of Benzamides
Beyond their synthesis, the exploration of novel reactivity and unconventional transformations of benzamides is a vibrant area of research. The amide bond, traditionally considered robust, can be activated to participate in a variety of chemical transformations. For this compound, the presence of the ortho-methyl group and the N-butyl substituent offers opportunities for unique reactivity.
One area of interest is the functionalization of the C-H bonds. Recent advances in photocatalysis have enabled the divergent C-H arylation and N-dealkylation of benzamides in aqueous micellar media. diva-portal.orgacs.org These reactions proceed through the generation of N-acyliminium radicals or cations, leading to the formation of valuable isoindolinones or secondary amides. Such methodologies could potentially be applied to this compound to generate a library of functionalized derivatives.
Furthermore, metallaphotoredox catalysis has been employed for the α-arylation of N-alkylbenzamides. nih.govsemanticscholar.org This method allows for the selective functionalization of the C-H bond at the α-position of the N-alkyl group. In the case of this compound, this would enable the introduction of various aryl groups at the benzylic position of the butyl chain, providing access to novel molecular architectures.
The ortho-methyl group in this compound could also influence its reactivity. For instance, it could participate in directed C-H activation reactions, where a catalyst selectively functionalizes a C-H bond in proximity to the directing group. While specific examples for this compound are not available, iridium-catalyzed C-H ortho-amination of benzoic acids has been demonstrated, showcasing the potential for regioselective functionalization. nih.gov
Rational Design of Benzamide-Based Catalytic Systems for Specific Chemical Reactions
The benzamide (B126) scaffold itself can be incorporated into the design of novel catalysts. The ability of the amide group to coordinate to metal centers and participate in hydrogen bonding makes it an attractive component for ligand design in catalysis. While this compound has not been explicitly used as a catalyst, its structural motifs can serve as a blueprint for the rational design of benzamide-based catalytic systems.
For instance, bifunctional catalysts that incorporate a benzamide moiety could be designed for asymmetric catalysis. The amide group could act as a hydrogen bond donor or acceptor to control the stereochemical outcome of a reaction. The concept of "scaffolding catalysis," where a catalyst scaffold brings reactants into close proximity to facilitate a reaction, could also be applied. researchgate.netnih.gov A benzamide-based scaffold could be designed to pre-organize substrates for a specific transformation.
Nucleic acid-based scaffold systems have also been explored for enzyme cascade catalysis, where enzymes are assembled on a DNA scaffold to enhance catalytic efficiency. mdpi.com In a similar vein, synthetic catalysts bearing benzamide functionalities could be appended to biomolecular scaffolds to create hybrid catalytic systems for reactions in biological environments.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Theoretical Chemistry
The synergy between synthetic organic chemistry and theoretical chemistry is crucial for advancing our understanding of chemical reactivity and for the rational design of new molecules and catalysts. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.
Conformational Analysis: Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the preferred conformation of this compound. nih.govnih.govacs.org The rotational barrier around the aryl-carbonyl and carbonyl-nitrogen bonds, as well as the conformational preferences of the N-butyl group, can be calculated. This information is crucial for understanding its interaction with biological targets or its behavior in catalytic systems.
Reaction Mechanisms: Computational chemistry can elucidate the mechanisms of reactions involving benzamides. For example, DFT studies have been used to investigate the mechanism of the alkaline hydrolysis of benzamides and the transition states involved in their formation. acs.orgnih.govnih.govresearchgate.net Such studies can help in optimizing reaction conditions and in designing more efficient synthetic routes.
Predicting Properties: Theoretical calculations can be employed to predict various properties of this compound and its derivatives, such as their electronic properties, spectroscopic signatures, and potential biological activity. This can guide synthetic efforts towards molecules with desired characteristics. For instance, computational screening can be used to identify benzamide derivatives with potential applications in medicinal chemistry or materials science. walshmedicalmedia.commdpi.comresearchgate.netnih.govacs.org
The integration of computational and experimental approaches is essential for tackling the current challenges in benzamide chemistry. While experimental data for this compound is scarce, theoretical studies can fill this gap by providing predictions and testable hypotheses, thereby stimulating further experimental investigation.
Q & A
Q. What synthetic methodologies are recommended for preparing N-butyl-2-methylbenzamide, and how do reaction conditions influence yield?
this compound can be synthesized via condensation reactions between 2-methylbenzoyl chloride and n-butylamine. A common approach involves refluxing in pyridine to catalyze the amide bond formation, as demonstrated in analogous benzamide syntheses (e.g., Scheme 1 in ). Variables such as solvent polarity, temperature, and catalyst choice (e.g., pyridine vs. DMAP) significantly impact reaction efficiency. For example, pyridine reflux for 4 hours achieved ~75% yield in similar systems, while alternative conditions (e.g., Pd/C hydrogenation for nitro-group reduction in intermediates) may require optimization to avoid over-reduction .
Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is widely employed. Key steps include:
Q. How can spectroscopic methods characterize this compound?
- NMR : H and C NMR confirm substituent placement (e.g., methyl at C2, butylamide chain).
- FT-IR : Amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) validate functional groups.
- MS : High-resolution ESI-MS determines molecular weight (e.g., [M+H] peak at m/z 220.157). Cross-referencing with PubChem data (e.g., InChIKey, spectral libraries) enhances reliability .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25 in ).
- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination, as outlined for structurally similar benzamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic SAR involves:
- Substituent variation : Replace the butyl group with ethyl/propyl to assess hydrophobicity effects.
- Hydrogen-bonding analysis : Use FT-IR or XRD to correlate amide conformation (e.g., trans/cis) with activity.
- Theoretical modeling : DFT calculations (e.g., Gaussian) predict electronic effects of substituents on reactivity .
Q. How can contradictory synthetic yields be resolved in benzamide derivatives?
Discrepancies in yields (e.g., 60% vs. 85% for similar reactions) may arise from:
- Purity of reagents : Anhydrous solvents and freshly distilled amines improve consistency.
- Catalyst loading : Overuse of Pd/C in hydrogenation () can deactivate intermediates.
- Reaction monitoring : TLC/HPLC tracking identifies side products early .
Q. What computational methods complement experimental data for this compound?
Q. How can high-throughput crystallography improve polymorph screening?
Automated pipelines using SHELXC/D/E enable rapid phase determination for multiple crystals. For this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
